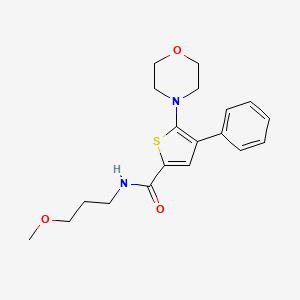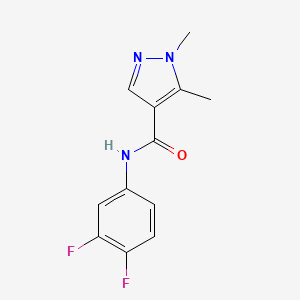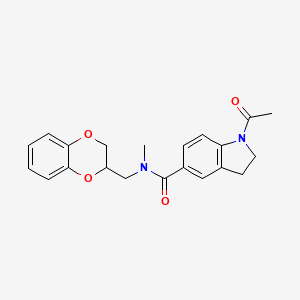
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
Mechanism of Action
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide acts as a prodrug, which means that it is converted into its active form in the body. The active form of this compound is MPP+, which is a potent neurotoxin that selectively targets dopaminergic neurons in the brain. MPP+ inhibits the activity of complex I of the mitochondrial electron transport chain, which leads to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. This compound has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. In addition, this compound has been found to cause neuroinflammation and neurodegeneration in animal models, which has led to the development of various treatments for Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has several advantages for lab experiments, including its ability to selectively target dopaminergic neurons in the brain and induce Parkinson's-like symptoms in animal models. However, this compound also has several limitations, including its toxicity and the fact that it is a prodrug that requires conversion into its active form. In addition, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurological disorders, and the development of new synthetic methods for this compound. In addition, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Overall, this compound is a valuable tool for scientific research, and its potential applications in various fields make it an important area of study for the future.
Synthesis Methods
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary applications of this compound is in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has been found to cause Parkinson's-like symptoms in animal models, which has led to the development of various treatments for the disease.
properties
IUPAC Name |
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-11-5-8-20-18(22)17-14-16(15-6-3-2-4-7-15)19(25-17)21-9-12-24-13-10-21/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXAPVQJGZLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)